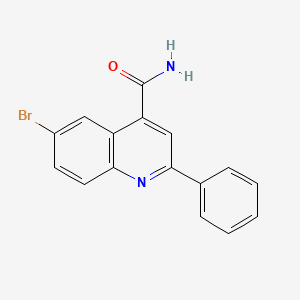
6-Bromo-2-phenylquinoline-4-carboxamide
Overview
Description
6-Bromo-2-phenylquinoline-4-carboxamide is an organic compound with the molecular formula C16H11BrN2O It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-phenylquinoline-4-carboxamide typically involves the bromination of 2-phenylquinoline followed by the introduction of a carboxamide group at the 4-position. One common method involves the following steps:
Bromination: 2-Phenylquinoline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce a bromine atom at the 6-position.
Carboxylation: The brominated product is then subjected to a carboxylation reaction using carbon dioxide and a base, such as potassium carbonate, to form 6-bromo-2-phenylquinoline-4-carboxylic acid.
Amidation: Finally, the carboxylic acid is converted to the carboxamide by reacting it with ammonia or an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups, such as alkyl or aryl groups, using suitable reagents like Grignard reagents or organolithium compounds.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi), and palladium-catalyzed cross-coupling reactions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products
Substitution: 6-alkyl-2-phenylquinoline-4-carboxamide, 6-aryl-2-phenylquinoline-4-carboxamide.
Reduction: 6-bromo-2-phenylquinoline-4-amine.
Oxidation: Quinoline derivatives with varying oxidation states.
Scientific Research Applications
6-Bromo-2-phenylquinoline-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Material Science: The compound’s unique structural properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may interfere with DNA replication and transcription processes, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-phenylquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
2-Phenylquinoline: Lacks the bromine and carboxamide groups, making it less reactive.
6-Methoxy-2-phenylquinoline-4-carboxamide: Contains a methoxy group instead of a bromine atom, leading to different chemical properties.
Uniqueness
6-Bromo-2-phenylquinoline-4-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which confer distinct reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the carboxamide group provides opportunities for hydrogen bonding and interaction with biological targets.
Properties
IUPAC Name |
6-bromo-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-11-6-7-14-12(8-11)13(16(18)20)9-15(19-14)10-4-2-1-3-5-10/h1-9H,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZPNIXGQKNKDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327707 | |
| Record name | 6-bromo-2-phenylquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731651 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
258264-89-0 | |
| Record name | 6-bromo-2-phenylquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({4-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2823163.png)

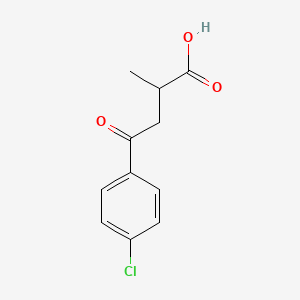
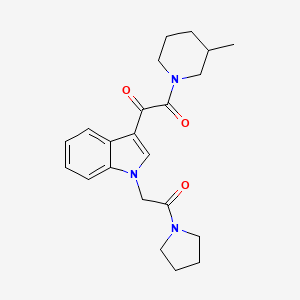
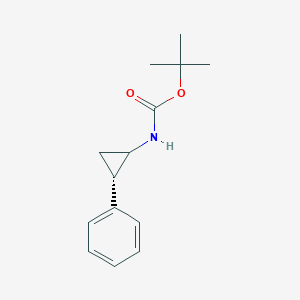
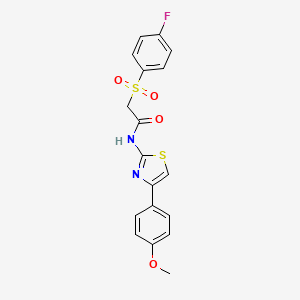
![[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid hydrochloride](/img/structure/B2823171.png)
![1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2823172.png)


![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2823180.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2823181.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2823183.png)
![(2Z)-6-methoxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2823184.png)
